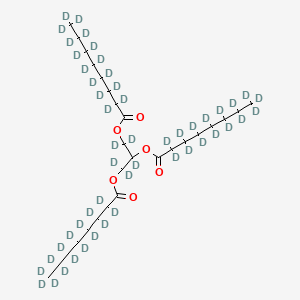
Tricaprilin-d50
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricaprilin-d50, également connu sous le nom de Trioctanoin-d50 ou Glycéryl trioctanoate-d50, est une version deutérée du Tricaprilin (Trioctanoin). Le Tricaprilin est un triglycéride composé de trois molécules d'acide caprylique estérifiées à un squelette de glycérol. Il est utilisé dans la recherche scientifique, en particulier dans les études relatives à la maladie d'Alzheimer, en raison de ses propriétés anticonvulsivantes et de son rôle de métabolite végétal .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le Tricaprilin-d50 est synthétisé par estérification de l'acide caprylique deutéré (acide octanoïque-d50) avec le glycérol. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique dans des conditions de reflux. Le mélange réactionnel est ensuite purifié par distillation ou chromatographie pour obtenir le produit souhaité .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'estérification de l'acide caprylique deutéré avec le glycérol en présence d'un catalyseur. La réaction est effectuée dans de grands réacteurs, et le produit est purifié à l'aide de techniques de distillation ou de chromatographie à l'échelle industrielle .
Analyse Des Réactions Chimiques
Types de réactions
Le Tricaprilin-d50 subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour produire de l'acide caprylique et d'autres produits d'oxydation.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Principaux produits formés
Oxydation : Acide caprylique et autres produits d'oxydation.
Hydrolyse : Glycérol et acide caprylique deutéré.
Applications De Recherche Scientifique
Le Tricaprilin-d50 a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé marqué isotopiquement stable pour le suivi et la quantification dans les réactions chimiques.
Biologie : Étudié pour son rôle de métabolite végétal et ses effets sur le métabolisme cellulaire.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de la maladie d'Alzheimer légère à modérée en raison de sa capacité à induire la cétose et à fournir une source d'énergie alternative pour les cellules cérébrales
Industrie : Utilisé dans le développement de produits pharmaceutiques et comme composant dans diverses formulations industrielles.
Mécanisme d'action
Le this compound exerce ses effets en étant métabolisé en corps cétoniques, tels que l'acide acétoacétique et l'acide bêta-hydroxybutyrique. Ces corps cétoniques peuvent être convertis en acétyl-CoA, qui entre dans le cycle de l'acide citrique pour produire de l'énergie. Ce mécanisme fournit une source d'énergie alternative pour les cellules, en particulier dans les conditions où le métabolisme du glucose est altéré, comme dans la maladie d'Alzheimer .
Mécanisme D'action
Tricaprilin-d50 exerts its effects by being metabolized into ketone bodies, such as acetoacetic acid and β-hydroxybutyric acid. These ketone bodies can be converted to acetyl-CoA, which enters the citric acid cycle to produce energy. This mechanism provides an alternative energy source for cells, particularly in conditions where glucose metabolism is impaired, such as in Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Composés similaires
Tricaprylin : La version non deutérée du Tricaprilin-d50, utilisée dans des applications de recherche similaires.
Glycérine tricaprylylique : Un autre triglycéride ayant des propriétés et des applications similaires.
Triglycéride d'acide caprylique : Un composé apparenté avec des voies métaboliques similaires.
Unicité
Le this compound est unique en raison de son marquage au deutérium, ce qui permet un suivi et une quantification précis dans les études métaboliques. Ce marquage modifie également potentiellement ses profils pharmacocinétiques et métaboliques, ce qui en fait un outil précieux dans le développement et la recherche pharmaceutiques .
Propriétés
Formule moléculaire |
C27H50O6 |
|---|---|
Poids moléculaire |
521.0 g/mol |
Nom IUPAC |
[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate |
InChI |
InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D |
Clé InChI |
VLPFTAMPNXLGLX-JHOIILQSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


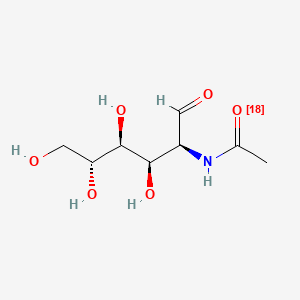
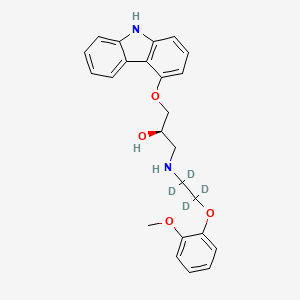
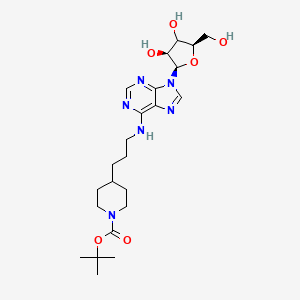

![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)
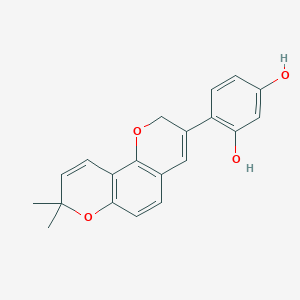

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)
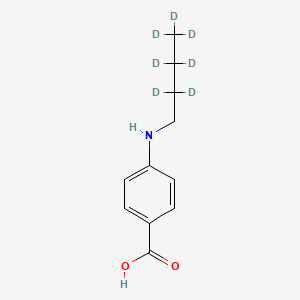


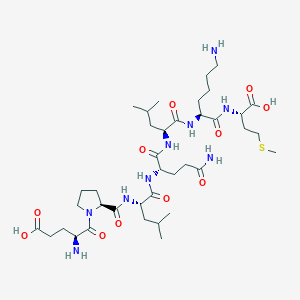

![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
